molecular formula C16H24N4O5S B2714189 2-(2,6-dioxopiperidin-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide CAS No. 1705352-18-6

2-(2,6-dioxopiperidin-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide

Cat. No. B2714189
CAS RN: 1705352-18-6
M. Wt: 384.45
InChI Key: LEELSBAUVDAGLT-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C16H24N4O5S and its molecular weight is 384.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Pomalidomide Derivatives

Based on this compound as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .

Suppression of Indoleamine Pyrrole-2,3-dioxygenase-1 Activities

Some of the synthesized compounds are capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) activities in in vitro experiments . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .

Modulation of Cereblon Protein

The compound has been described as a modulator of cereblon protein . Cereblon is a protein that forms an E3 ubiquitin ligase complex, which ubiquitinates various other proteins .

Potential Antitumor Drug

Further biology studies revealed that the compound can increase the apoptotic events, arrest the NCI-H929 cells at G0/G1 cell cycle, and induce the ubiquitination degradation of IKZF1 and IKZF3 proteins by CRL4CRBN . These preliminary results suggested that the compound could serve as a potential antitumor drug and worthy of further investigation .

Preparation of Substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines

The compound is useful for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines, which are useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF .

Mechanism of Action

Target of Action

The primary target of the compound 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide is the protein cereblon (CRBN) . Cereblon is a substrate receptor of the E3 ubiquitin ligase complex , which plays a crucial role in various cellular processes, including protein homeostasis and cell cycle regulation .

Mode of Action

2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide acts as a modulator of cereblon activity . It selectively modulates the degradation of GSPT1 protein , a key regulator of the G1 to S phase transition in the cell cycle . This modulation leads to changes in cellular proliferation, particularly in cancer cells .

Biochemical Pathways

The compound 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide affects the ubiquitin-proteasome pathway . By modulating cereblon activity, it influences the ubiquitination and subsequent degradation of target proteins . This can lead to alterations in various downstream cellular processes, including cell cycle progression and apoptosis .

Result of Action

The molecular and cellular effects of 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide’s action are primarily related to its impact on protein degradation . By modulating the activity of cereblon, it can influence the degradation of specific proteins, leading to changes in cellular processes such as cell cycle progression and apoptosis . This can result in the inhibition of uncontrolled cellular proliferation, such as in cancer cells .

properties

IUPAC Name

2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O5S/c21-15-2-1-3-16(22)20(15)6-9-26(23,24)18-14-10-17-19(12-14)11-13-4-7-25-8-5-13/h10,12-13,18H,1-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEELSBAUVDAGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dioxopiperidin-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide

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